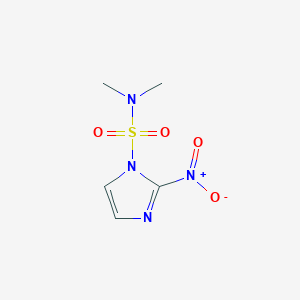

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide, also known as DMNIS, is a synthetic compound with a range of applications in scientific research. It is an organosulfonic acid derivative of imidazole and is used as a reagent in organic synthesis. DMNIS is also used as a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Its ability to inhibit COX-2 has made it a valuable tool in the study of inflammation and other physiological processes.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Applications

Imidazole derivatives, including N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide , have been studied for their potential antibacterial properties. These compounds can interfere with the synthesis of nucleic acids and proteins in bacterial cells, leading to their death . This makes them candidates for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains.

Antifungal Activity

The imidazole ring is a common feature in many antifungal agents. The presence of the nitro group and sulfonamide moiety in N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide may enhance its ability to inhibit the growth of fungal pathogens by disrupting their cell membrane integrity and metabolic processes .

Antiprotozoal and Antiparasitic Effects

Compounds like N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide are explored for their antiprotozoal activities. They may be effective against diseases such as trypanosomiasis and leishmaniasis by targeting the protozoan’s unique biochemical pathways .

Anti-inflammatory Properties

The sulfonamide group in N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide can contribute to anti-inflammatory effects. This is due to their potential to inhibit enzymes involved in the inflammatory response, making them useful for research into treatments for conditions like rheumatoid arthritis .

Cancer Research

Imidazole derivatives are being investigated for their potential use in cancer therapy. They can act as chemotherapeutic agents by inducing apoptosis in cancer cells or inhibiting angiogenesis. The specific structure of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide could be key in studying its efficacy against various cancer cell lines .

Drug Development and Synthesis

The chemical structure of N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide makes it a valuable synthon in drug development. It can serve as a building block for creating a wide range of pharmacologically active compounds, including those with sedative, anxiolytic, and anesthetic properties .

Molecular Modeling and Drug Design

This compound’s unique features are beneficial in computational studies for drug design. Its interactions with biomolecules can be modeled to predict binding affinities and help in the design of new drugs with improved efficacy and reduced side effects .

Biochemical Research

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide: is used in biochemical research to study enzyme mechanisms and inhibition. Its ability to interact with enzymes and potentially alter their activity makes it a useful tool in understanding disease pathology and developing therapeutic strategies .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to have a broad range of chemical and biological properties and are used in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound is known to be soluble in chloroform and methanol .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-nitroimidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-4-3-6-5(8)9(10)11/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIRODUWLINOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559320 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

CAS RN |

121816-80-6 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121816-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)